7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
CAS No.:
Cat. No.: VC15779749
Molecular Formula: C8H7BrN2O2
Molecular Weight: 243.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN2O2 |
|---|---|
| Molecular Weight | 243.06 g/mol |
| IUPAC Name | 7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
| Standard InChI | InChI=1S/C8H7BrN2O2/c1-4-5(9)2-10-8-7(4)11-6(12)3-13-8/h2H,3H2,1H3,(H,11,12) |
| Standard InChI Key | BCKOEEPFDDVUPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=C1Br)OCC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-Bromo-8-methyl-1H-pyrido[2,3-b] oxazin-2(3H)-one belongs to the pyrido-oxazine family, a class of bicyclic compounds merging pyridine and oxazine rings. The bromine atom at position 7 and the methyl group at position 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key identifiers include:
The canonical SMILES string illustrates the fused pyrido-oxazine system, with bromine attached to the pyridine ring and methyl on the oxazine moiety.
Structural Comparison with Analogues
Positional isomerism significantly impacts the properties of pyrido-oxazines. For instance, 7-bromo-1-methyl-1H-pyrido[2,3-b] oxazin-2(3H)-one (CAS 1186658-27-4) shares the same molecular formula but differs in methyl placement, resulting in distinct physicochemical profiles . The 8-methyl derivative’s steric hindrance may alter solubility and binding affinity compared to its 1-methyl counterpart, though direct comparative studies are lacking.
Physicochemical Properties
Physical State and Stability
Available data describe 7-bromo-8-methyl-1H-pyrido[2,3-b] oxazin-2(3H)-one as a solid at room temperature, though its melting point, boiling point, and density remain uncharacterized. Stability under various conditions (e.g., pH, temperature) is undocumented, necessitating empirical testing for handling protocols.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
-
Bromination of a preformed oxazine ring: Electrophilic aromatic substitution using bromine or bromosuccinimide (NBS) on a methyl-substituted pyrido-oxazine precursor.
-
Cyclization of brominated intermediates: Condensation of 2-amino-5-bromo-3-methylpyridine with glycolic acid derivatives under acidic conditions.
Industrial Production Challenges
Scalable synthesis requires optimization of reaction parameters (e.g., solvent choice, catalyst loading). Continuous flow reactors could enhance yield and purity by minimizing side reactions, though no industrial production data exists for this compound.
Future Research Directions
-
Synthetic Methodology: Developing efficient, high-yield routes using green chemistry principles.
-
Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in vitro.
-
Physicochemical Profiling: Determining solubility, partition coefficients (LogP), and stability under physiological conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume